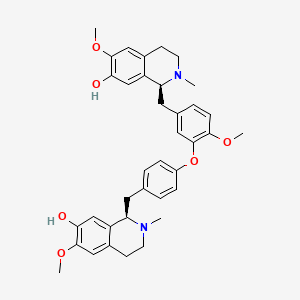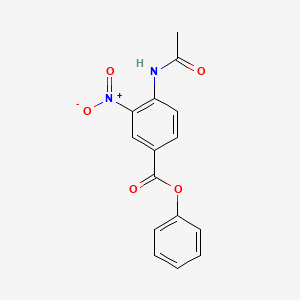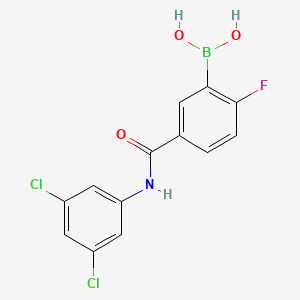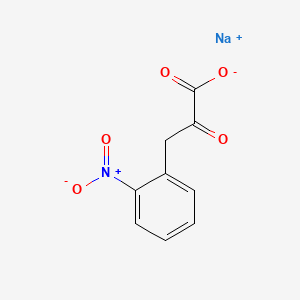
(3beta,24xi)-Stigmasta-5,22-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3beta,24xi)-Stigmasta-5,22-dien-3-ol: is a naturally occurring sterol compound. It is a derivative of stigmastane and is known for its presence in various plant sources. This compound is part of the larger family of phytosterols, which are structurally similar to cholesterol and play significant roles in plant cell membranes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3beta,24xi)-Stigmasta-5,22-dien-3-ol typically involves the extraction from plant sources followed by purification processes. The synthetic routes may include:
Extraction: The compound is extracted from plant materials using solvents like ethanol or methanol.
Purification: The crude extract is then purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from plant sources like soybeans or other oilseeds. The process includes:
Solvent Extraction: Using large volumes of solvents to extract the compound.
Distillation: Removing the solvent to concentrate the compound.
Crystallization: Further purification by crystallizing the compound from the concentrated extract.
Análisis De Reacciones Químicas
Types of Reactions
(3beta,24xi)-Stigmasta-5,22-dien-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which have different biological and chemical properties.
Aplicaciones Científicas De Investigación
(3beta,24xi)-Stigmasta-5,22-dien-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Studied for its role in plant physiology and its effects on cell membranes.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cholesterol-lowering properties.
Industry: Utilized in the production of dietary supplements and functional foods due to its health benefits.
Mecanismo De Acción
The mechanism of action of (3beta,24xi)-Stigmasta-5,22-dien-3-ol involves its interaction with cell membranes and enzymes. It can modulate membrane fluidity and permeability, affecting various cellular processes. The compound also interacts with enzymes involved in cholesterol metabolism, potentially lowering cholesterol levels in the body.
Comparación Con Compuestos Similares
Similar Compounds
Beta-Sitosterol: Another phytosterol with similar cholesterol-lowering effects.
Campesterol: Structurally similar and found in many of the same plant sources.
Stigmasterol: A close relative with similar biological activities.
Uniqueness
(3beta,24xi)-Stigmasta-5,22-dien-3-ol is unique due to its specific structure, which imparts distinct physical and chemical properties. Its specific double bond positions and stereochemistry differentiate it from other phytosterols, leading to unique biological activities and applications.
Propiedades
Número CAS |
76250-40-3 |
|---|---|
Fórmula molecular |
C29H48O |
Peso molecular |
412.7 g/mol |
Nombre IUPAC |
(3S,8S,9S,10R,13R,17R)-17-[(E,2R)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-10,19-21,23-27,30H,7,11-18H2,1-6H3/b9-8+/t20-,21?,23+,24+,25-,26?,27+,28+,29-/m1/s1 |
Clave InChI |
HCXVJBMSMIARIN-UBRXTBFESA-N |
SMILES isomérico |
CCC(/C=C/[C@@H](C)[C@H]1CCC2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C)C(C)C |
SMILES canónico |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


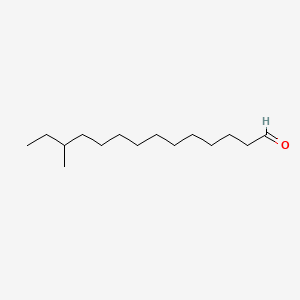
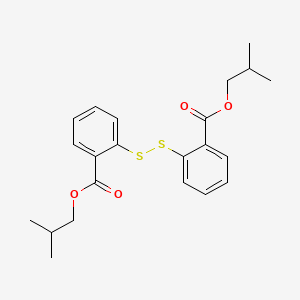
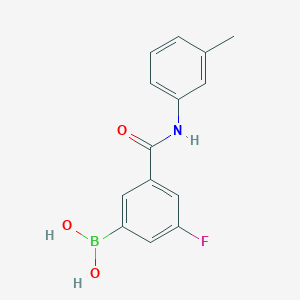
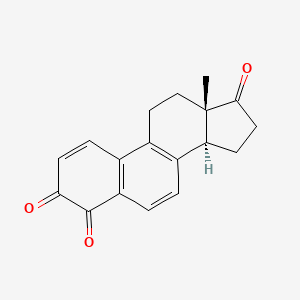
![(2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12647280.png)


